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Application Note & Protocol
High-Throughput Screening for Galectin-7 Inhibitors
Using a Phenyl 1-Thio-β-D-galactopyranoside-Based
Competitive Binding Assay
Introduction: The Rationale for Targeting Galectin-7
Galectin-7, a β-galactoside-binding lectin encoded by the LGALS7 gene, is a key regulator of

cellular processes in stratified epithelia.[1][2] Its expression and function are critical in

maintaining epithelial homeostasis, including wound repair, cell differentiation, and apoptosis.

[1][2] However, the role of galectin-7 is multifaceted and context-dependent, particularly in

oncology.[3][4][5] In numerous cancers of epithelial origin (carcinomas), such as those of the

breast, ovary, and skin, aberrant galectin-7 expression is linked to tumor progression,

metastasis, and poor patient prognosis.[2][6][7][8]

Galectin-7 can exert its influence both intracellularly and extracellularly.[3] Intracellularly, it can

modulate apoptotic pathways; for instance, it is recognized as a p53-induced gene that can

sensitize cells to apoptosis.[8][9] Extracellularly, secreted galectin-7 can interact with cell

surface glycoconjugates to trigger signaling cascades that promote cell migration and invasion,

often by inducing the expression of matrix metalloproteinases (MMPs) like MMP-9.[2][3][6][8]

This dual functionality makes galectin-7 a compelling, albeit complex, therapeutic target. The
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development of specific inhibitors is crucial not only for potential therapeutic applications but

also as chemical probes to dissect its precise molecular mechanisms in health and disease.[3]

[10][11]

This application note details a robust and sensitive method for identifying and characterizing

inhibitors of human galectin-7. The protocol employs a competitive binding assay format, which

is amenable to high-throughput screening (HTS). This assay leverages Phenyl 1-thio-β-D-

galactopyranoside (TPG) derivatives, which have been identified as potent and selective

ligands for galectin-7, as a basis for inhibitor discovery.[12][13][14]

Assay Principle: Fluorescence Polarization (FP)
Competitive Binding
The screening protocol is based on the principle of fluorescence polarization (FP), a solution-

based, homogeneous technique ideal for studying molecular interactions.[15][16][17]

The core concept is as follows:

High Polarization State: A small, fluorescently-labeled carbohydrate probe with known affinity

for galectin-7 is used. When this probe binds to the much larger galectin-7 protein, its

rotational motion (tumbling) in solution is significantly slowed. When excited with polarized

light, the emitted light remains highly polarized. This results in a high FP value.

Low Polarization State: In the presence of a competitive inhibitor (such as a TPG derivative

or a test compound from a library), the inhibitor will compete with the fluorescent probe for

the carbohydrate recognition domain (CRD) of galectin-7.

Displacement and Signal Change: An effective inhibitor will displace the fluorescent probe

from the galectin-7 binding site. The liberated probe, now small and unbound, tumbles

rapidly in solution, leading to depolarization of the emitted light and a corresponding

decrease in the FP value.

The magnitude of the decrease in FP is directly proportional to the ability of the test compound

to inhibit the probe-galectin-7 interaction. This allows for the quantitative determination of

inhibitor potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to

displace 50% of the bound probe).
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Expert Insight (Causality): The choice of FP as the detection method is deliberate for HTS

applications. Unlike ELISA, it requires no immobilization or separation steps, which eliminates

wash steps and significantly reduces assay time and complexity.[15] The homogeneous "mix-

and-read" format minimizes handling errors and is easily automated. The key to a successful

FP assay is a high-affinity fluorescent probe that can be efficiently displaced by test inhibitors.

[16]

Materials and Equipment
Reagents

Recombinant Human Galectin-7: (Source: Commercial vendor, e.g., R&D Systems, Sigma-

Aldrich). Purity >95% is recommended.

Fluorescent Probe: A fluorescein- or other fluorophore-conjugated β-galactoside with known

affinity for galectin-7 (e.g., Fluorescein-labeled Lactose or a custom-synthesized high-affinity

ligand).

Reference Inhibitor: Phenyl 1-thio-β-D-galactopyranoside (TPG) or a more potent derivative.

[12][13]

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Tween-

20 and 1 mM Dithiothreitol (DTT).

Scientist's Note: Tween-20 is a non-ionic surfactant used to prevent non-specific binding of

proteins and compounds to the microplate surface. DTT is a reducing agent that helps

maintain the stability and activity of galectin-7, which can be sensitive to oxidation.

Test Compounds: Library of small molecules dissolved in 100% Dimethyl Sulfoxide (DMSO).

DMSO: ACS grade or higher.

Equipment
Microplate Reader: Capable of fluorescence polarization measurements (e.g., Tecan Spark,

BMG PHERAstar, or similar). Must be equipped with appropriate filters for the chosen

fluorophore (e.g., for Fluorescein: Excitation ~485 nm, Emission ~535 nm).
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Microplates: Solid black, low-volume, 384-well microplates are recommended for HTS to

minimize reagent consumption and reduce background fluorescence.

Pipettes: Calibrated single and multichannel pipettes or automated liquid handling system.

Reagent Reservoirs.

Plate Shaker/Orbital Mixer.

Detailed Screening Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Step 1: Reagent Preparation
Assay Buffer Preparation: Prepare a sufficient volume of PBS + 0.01% Tween-20 + 1 mM

DTT. Filter through a 0.22 µm filter if necessary.

Galectin-7 Working Solution (2X): Prepare a 2X working solution of recombinant human

galectin-7 in Assay Buffer. The final concentration in the well (1X) should be determined

empirically by titrating the protein against a fixed concentration of the fluorescent probe to

find a concentration that gives a stable and robust FP window (typically in the low µM range).

Fluorescent Probe Working Solution (2X): Prepare a 2X working solution of the fluorescent

probe in Assay Buffer. The optimal final concentration (1X) is typically at or below its

dissociation constant (Kd) for galectin-7 to ensure assay sensitivity.

Reference Inhibitor and Test Compound Plates:

Perform serial dilutions of the reference inhibitor (TPG) in 100% DMSO.

For test compounds, prepare master plates in 100% DMSO. From these, create

intermediate dilution series in Assay Buffer. The final concentration of DMSO in the assay

well should not exceed 1% to avoid protein denaturation or assay interference.

Step 2: Assay Plate Setup
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Compound Dispensing: Add 2 µL of the serially diluted test compounds or reference inhibitor

to the appropriate wells of the 384-well black assay plate.

Control Wells:

Maximum Polarization (0% Inhibition): Add 2 µL of Assay Buffer containing the same

percentage of DMSO as the compound wells. These wells represent the signal from the

probe fully bound to galectin-7.

Minimum Polarization (100% Inhibition): Add 2 µL of a saturating concentration of a known

potent inhibitor (or Assay Buffer without galectin-7). These wells represent the signal from

the free, unbound probe.

Protein-Probe Mix Addition:

Prepare a master mix containing equal volumes of the 2X Galectin-7 working solution and

the 2X Fluorescent Probe working solution.

Add 18 µL of this master mix to all wells (including compound and control wells).

Step 3: Incubation
Seal and Mix: Seal the plate to prevent evaporation. Mix gently on a plate shaker for 1

minute.

Equilibration: Incubate the plate at room temperature (20-25°C) for 60 minutes, protected

from light.

Scientist's Note: The incubation time is critical for the binding reaction to reach equilibrium.

This time should be determined during assay development by taking kinetic readings.

Step 4: Measurement
Centrifuge: Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all liquid is at

the bottom of the wells.

Read Plate: Measure the fluorescence polarization on a compatible plate reader using the

pre-determined excitation and emission wavelengths for the fluorophore. The output is
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typically in millipolarization units (mP).

Data Analysis and Presentation
Calculate Percent Inhibition: The percent inhibition for each compound concentration is

calculated using the following formula:

% Inhibition = 100 × (1 - [ (mP_sample - mP_min) / (mP_max - mP_min) ])

mP_sample: mP value from a well with a test compound.

mP_max: Average mP value from the 0% inhibition control wells.

mP_min: Average mP value from the 100% inhibition control wells.

Generate Dose-Response Curves: Plot the % Inhibition against the logarithm of the inhibitor

concentration.

Determine IC₅₀: Fit the dose-response curve to a four-parameter logistic equation (or similar

sigmoidal model) to determine the IC₅₀ value for each compound.

Assay Parameters Summary
Parameter Recommended Value Notes

Assay Format 384-well, homogeneous High-throughput compatible

Final Assay Volume 20 µL Minimizes reagent usage

Final Galectin-7 Conc.
1-5 µM (Empirically

determined)

Should provide a stable FP

window

Final Probe Conc. 10-50 nM (≤ Kd)
Ensures sensitivity to

competition

Final DMSO Conc. ≤ 1% Prevents assay interference

Incubation Time 60 minutes at RT Allow for binding equilibrium

FP Reader Settings Ex: 485 nm, Em: 535 nm For fluorescein-based probes
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Trustworthiness (Self-Validation): To ensure the quality and reliability of the screening data,

calculate the Z'-factor for each assay plate.

Z' = 1 - [ (3σ_max + 3σ_min) / |µ_max - µ_min| ]

σ = standard deviation, µ = mean

A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. A value below

0.5 suggests the assay is not robust enough for reliable hit identification.

Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the high-throughput screening protocol.
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2. Assay Execution (384-well plate)

3. Data Acquisition & Analysis
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Caption: High-throughput screening workflow for galectin-7 inhibitors.

Galectin-7 Signaling Pathway Diagram
This diagram illustrates a simplified signaling pathway initiated by extracellular galectin-7,

leading to increased cell invasion.
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Caption: Extracellular galectin-7 signaling leading to cell invasion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b028560?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Sörme, P., Kahl-Knutson, B., Wellmar, U., Nilsson, U. J., & Leffler, H. (2003). Fluorescence
polarization to study galectin-ligand interactions. Methods in Enzymology, 362, 504-512.
[Link]
Sewgobind, N. V., Albers, S., & Pieters, R. J. (2021). Functions and Inhibition of Galectin-7,
an Emerging Target in Cellular Pathophysiology. Biomolecules, 11(11), 1720. [Link]
Purić, E., Marinović, M., Kojek, Z., Kahl-Knutson, B., Leffler, H., Nilsson, U. J., Anderluh, M.,
& Mravljak, J. (2022). Design, synthesis, and evaluation of a novel fluorescent probe for
competitive fluorescence polarization assay to screen galectin-8 inhibitors. Acta
Pharmaceutica, 72(3), 335-351. [Link]
Wikipedia contributors. (2023, December 22). Galectin-7. In Wikipedia, The Free
Encyclopedia.
St-Pierre, Y., & Gendronneau, G. (2015). Galectin-7 in Epithelial Homeostasis and
Carcinomas. International Journal of Molecular Sciences, 16(5), 10541-10553. [Link]
Masuyer, G., Jabeen, T., Öberg, C. T., Leffler, H., Nilsson, U. J., & Acharya, K. R. (2012).
Inhibition mechanism of human galectin-7 by a novel galactose-benzylphosphate inhibitor.
The FEBS Journal, 279(2), 193-202. [Link]
Sewgobind, N. V., Albers, S., & Pieters, R. J. (2021). Functions and Inhibition of Galectin-7,
an Emerging Target in Cellular Pathophysiology. Utrecht University Repository. [Link]
Sewgobind, N. V., Albers, S., & Pieters, R. J. (2021).
Kaur, M., Kaur, T., Kamboj, S. S., & Singh, J. (2016). Roles of Galectin-7 in Cancer. Asian
Pacific Journal of Cancer Prevention, 17(2), 455-461. [Link]
Kaur, M., Kaur, T., Kamboj, S. S., & Singh, J. (2016). Roles of Galectin-7 in Cancer. PubMed.
[Link]
Kaur, M., Kaur, T., Kamboj, S. S., & Singh, J. (2016). Roles of Galectin-7 in Cancer. Asian
Pacific Journal of Cancer Prevention. [Link]
Shalom-Feuerstein, R., Gordin, M., Vered, M., Eisenstein, M., & Kloog, Y. (2011). Ras
inhibition boosts galectin-7 at the expense of galectin-1 to sensitize cells to apoptosis.
Cancer Research, 71(6), 2132-2142. [Link]
Bassen, R., St-Pierre, Y., & Demers, M. (2014). Expression and functions of galectin-7 in
ovarian cancer. Oncotarget, 5(20), 9917-9928. [Link]
Saggini, A., Anogeianaki, A., & Caraffa, A. (2017). Galectin functions in cancer-associated
inflammation and thrombosis.
Saussez, S., Cucu, D. R., Decaestecker, C., & Kiss, R. (2008). A distinctive role for galectin-
7 in cancer?
Cumpstey, I., Carlsson, S., Leffler, H., & Nilsson, U. J. (2005). Synthesis of a phenyl thio-β-
D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


selective monosaccharide inhibitors of galectin-7. Organic & Biomolecular Chemistry, 3(10),
1922-1932. [Link]
Cumpstey, I., Carlsson, S., Leffler, H., & Nilsson, U. J. (2005). Synthesis of a phenyl thio-
beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient
and selective monosaccharide inhibitors of galectin-7. PubMed. [Link]
Leffler, H., & Sörme, P. (2003). Fluorescence Polarization to Study Galectin–Ligand
Interactions.
Cumpstey, I., Carlsson, S., Leffler, H., & Nilsson, U. J. (2005). Synthesis of a phenyl thio-b-
D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and
selective monosaccharide inhibitors of galectin-7. Lund University Research Portal. [Link]
Cumpstey, I., Carlsson, S., Leffler, H., & Nilsson, U. J. (2005). Synthesis of a phenyl thio-ß-
D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: Discovery of efficient and
selective monosaccharide inhibitors of galectin-7.
Sörme, P., Kahl-Knutson, B., Wellmar, U., Nilsson, U. J., & Leffler, H. (2003). Fluorescence
polarization to study galectin-ligand interactions. PubMed. [Link]
Delaine, T., Cumpstey, I., Ingrassia, L., Le Mercier, M., & Leffler, H. (2008). Galectin-3-
Binding Glycomimetics that Strongly Reduce Bleomycin-Induced Lung Fibrosis and
Modulate Intracellular Glycan Recognition. Chemistry & Biology, 15(7), 679-689. [Link]
Sörme, P., Kahl-Knutson, B., Wellmar, U., Nilsson, U. J., & Leffler, H. (2003). Fluorescence
polarization to study galectin-ligand interactions. Semantic Scholar. [Link]
MacKinnon, A. C., Gibbons, M. A., Farnworth, S. L., Leffler, H., & Nilsson, U. J. (2022).
Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3
Inhibitors for Treatment of Fibrotic Disease. Journal of Medicinal Chemistry, 65(20), 13533-
13549. [Link]
Tsuboi, S., & Fukuda, M. (2016). Analysis of Galectin-Binding Receptors on B Cells. Methods
in Molecular Biology, 1418, 149-158. [Link]
Hirabayashi, J. (2014). Isolation and binding assay of galectins. GlycoPOD. [Link]
Sewgobind, N. V., Albers, S., & Pieters, R. J. (2021).
Barrow, A. D., et al. (2023). Development of Galectin-7-Specific Nanobodies: Implications for
Immunotherapy and Molecular Imaging in Cancer. Journal of Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Galectin-7 binding to the F-glyconanoparticle library.
Li, Y., et al. (2024). Galectin-7 as a biomarker for aggressiveness and poor prognosis in
thymic epithelial tumors. Journal of Thoracic Disease. [Link]
Bibens-Laulan, N., & St-Pierre, Y. (2017). Intracellular galectin-7 expression in cancer cells
results from an autocrine transcriptional mechanism and endocytosis of extracellular
galectin-7. PLOS ONE, 12(11), e0187194. [Link]
Li, Y., et al. (2024). Galectin-7 as a biomarker for aggressiveness and poor prognosis in
thymic epithelial tumors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Demers, M., & St-Pierre, Y. (2021). Towards a Better Understanding of the Relationships
between Galectin-7, p53 and MMP-9 during Cancer Progression. Cancers, 13(12), 2961.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Galectin-7 - Wikipedia [en.wikipedia.org]

2. mdpi.com [mdpi.com]

3. Functions and Inhibition of Galectin-7, an Emerging Target in Cellular Pathophysiology -
PMC [pmc.ncbi.nlm.nih.gov]

4. Roles of Galectin-7 in Cancer [journal.waocp.org]

5. Roles of Galectin-7 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

6. journal.waocp.org [journal.waocp.org]

7. Expression and functions of galectin-7 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Ras inhibition boosts galectin-7 at the expense of galectin-1 to sensitize cells to apoptosis
- PMC [pmc.ncbi.nlm.nih.gov]

10. research-portal.uu.nl [research-portal.uu.nl]

11. Functions and Inhibition of Galectin-7, an Emerging Target in Cellular Pathophysiology -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. Synthesis of a phenyl thio-β-d-galactopyranoside library from 1,5-difluoro-2,4-
dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 -
Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

13. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-
dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b028560?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Galectin-7
https://www.mdpi.com/1422-0067/18/12/2760
https://pmc.ncbi.nlm.nih.gov/articles/PMC8615947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8615947/
https://journal.waocp.org/article_31869.html
https://pubmed.ncbi.nlm.nih.gov/26925627/
https://journal.waocp.org/article_31869_41e73f8e379343c59240ef923ac284a6.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4202155/
https://www.mdpi.com/2218-273X/11/6/879
https://pmc.ncbi.nlm.nih.gov/articles/PMC3712571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3712571/
https://research-portal.uu.nl/en/publications/functions-and-inhibition-of-galectin-7-an-emerging-target-in-cell/
https://pubmed.ncbi.nlm.nih.gov/34827718/
https://pubmed.ncbi.nlm.nih.gov/34827718/
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b502354h
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b502354h
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b502354h
https://pubmed.ncbi.nlm.nih.gov/15889175/
https://pubmed.ncbi.nlm.nih.gov/15889175/
https://pubmed.ncbi.nlm.nih.gov/15889175/
https://www.researchgate.net/publication/7852479_Synthesis_of_a_phenyl_thio-ss-D-galactopyranoside_library_from_15-difluoro-24-dinitrobenzene_Discovery_of_efficient_and_selective_monosaccharide_inhibitors_of_galectin-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. hrcak.srce.hr [hrcak.srce.hr]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Phenyl 1-thio-beta-D-galactopyranoside for screening
galectin-7 inhibitors.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028560#phenyl-1-thio-beta-d-galactopyranoside-for-
screening-galectin-7-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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